2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole
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Overview
Description
2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that features a furan ring, a mesitylmethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl hydrazine with mesitylmethyl isothiocyanate, followed by cyclization in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (60-80°C) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the mesitylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid, sulfuric acid
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features and ability to interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole depends on its application:
Antimicrobial Activity: The compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or disrupting essential metabolic pathways.
Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific proteins or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Furyl)-5-[(phenylmethyl)sulfanyl]-1,3,4-oxadiazole
- 2-(2-Furyl)-5-[(pyridylmethyl)sulfanyl]-1,3,4-oxadiazole
- 2-(2-Furyl)-5-[(benzylsulfanyl)-1,3,4-oxadiazole
Uniqueness
2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole is unique due to the presence of the mesitylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological or material properties.
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-7-11(2)13(12(3)8-10)9-21-16-18-17-15(20-16)14-5-4-6-19-14/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAABSAGHKPZROK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NN=C(O2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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